molecular formula C18H17NO4 B4792082 N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide

N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B4792082
M. Wt: 311.3 g/mol
InChI Key: XPXOEZSXLFGNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 2008 by Abbott Laboratories and has since been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide acts as a selective agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor by N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide leads to the inhibition of neurotransmitter release, resulting in the modulation of pain, mood, and anxiety.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of acute and chronic pain. It has also been shown to have anxiolytic and antidepressant properties, reducing anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, one of the limitations of N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide. One area of interest is the potential use of N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide in the treatment of drug addiction, as the CB1 receptor has been shown to play a key role in the development of addiction. Another area of interest is the potential use of N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide in the treatment of obesity, as the CB1 receptor has been shown to play a key role in the regulation of appetite and metabolism. Finally, there is also potential for the development of novel analogs of N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide with improved solubility and selectivity for the CB1 receptor.

Scientific Research Applications

N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of various medical conditions such as pain, anxiety, and depression. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is known to play a key role in the regulation of pain, mood, and anxiety.

properties

IUPAC Name

N-(3-ethynylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-5-12-7-6-8-14(9-12)19-18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h1,6-11H,2-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXOEZSXLFGNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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